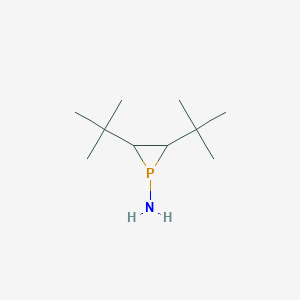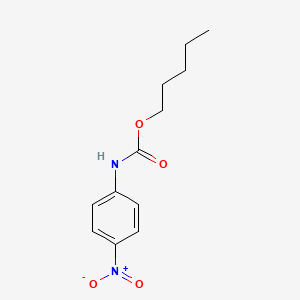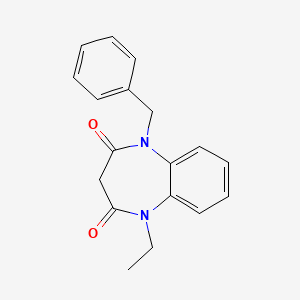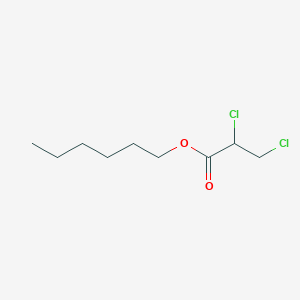
1-(2-Cyclohexylideneethenesulfonyl)-4-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Cyclohexylideneethenesulfonyl)-4-methylbenzene is an organic compound characterized by a cyclohexylidene group attached to an ethenesulfonyl moiety, which is further connected to a methyl-substituted benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Cyclohexylideneethenesulfonyl)-4-methylbenzene typically involves the reaction of cyclohexylideneethene with sulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{Cyclohexylideneethene} + \text{Sulfonyl chloride} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Cyclohexylideneethenesulfonyl)-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, nitrating agents, Friedel-Crafts alkylation reagents, Lewis acids.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated, nitrated, or alkylated benzene derivatives.
Aplicaciones Científicas De Investigación
1-(2-Cyclohexylideneethenesulfonyl)-4-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Cyclohexylideneethenesulfonyl)-4-methylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with nucleophilic sites on proteins, potentially inhibiting their activity. The cyclohexylidene and benzene moieties may contribute to the compound’s overall binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-Cyclohexylidene-1-phenylethanone: Similar in structure but lacks the sulfonyl group.
2-Cyclohexylidenecyclohexanone: Contains a cyclohexylidene group but differs in the rest of the structure.
Uniqueness
1-(2-Cyclohexylideneethenesulfonyl)-4-methylbenzene is unique due to the presence of both the sulfonyl and cyclohexylidene groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other compounds, making it a valuable subject of study in various research fields.
Propiedades
Número CAS |
91873-75-5 |
|---|---|
Fórmula molecular |
C15H18O2S |
Peso molecular |
262.4 g/mol |
InChI |
InChI=1S/C15H18O2S/c1-13-7-9-15(10-8-13)18(16,17)12-11-14-5-3-2-4-6-14/h7-10,12H,2-6H2,1H3 |
Clave InChI |
ZSBQEGCFXINQJT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)C=C=C2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(6-Bromohexyl)sulfanyl]-4-nitrobenzene](/img/structure/B14372622.png)

![4-{5-[(4-Nitrophenyl)sulfanyl]-1,3,4-oxadiazol-2-yl}quinolin-2(1H)-one](/img/structure/B14372628.png)
![1-Fluoro-2-[2-(pentane-1-sulfinyl)ethoxy]benzene](/img/structure/B14372638.png)

![1-[3-(Pyridin-4-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B14372643.png)

![3-[[Benzyl(methyl)amino]methyl]phenol;hydrochloride](/img/structure/B14372647.png)
![4-[3-(4-Hydroxyphenyl)sulfanylpropylsulfanyl]phenol](/img/structure/B14372655.png)




